1-Isopropylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141329. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

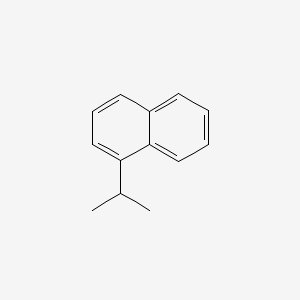

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBFICDXLLSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865481 | |

| Record name | Naphthalene, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6158-45-8, 29253-36-9 | |

| Record name | 1-(1-Methylethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6158-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, (1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029253369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ISOPROPYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-isopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH259CGZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropylnaphthalene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylnaphthalene, a substituted polycyclic aromatic hydrocarbon, presents a unique scaffold for chemical synthesis and material science. Its naphthalene core, functionalized with an isopropyl group, offers a blend of aromatic reactivity and steric influence that makes it a subject of interest in various chemical research domains. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its reactivity and safety considerations. While direct applications in drug development are not extensively documented, the structural motif of substituted naphthalenes holds a significant place in medicinal chemistry, and the potential for this compound as a building block will be discussed.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6158-45-8 | [1][2] |

| Molecular Formula | C₁₃H₁₄ | [1][3] |

| Molecular Weight | 170.25 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Density | 0.99 g/cm³ | [1] |

| Boiling Point | 268 °C | [1] |

| Melting Point | -16 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like diethyl ether, ethanol, and benzene. | [5] |

| Refractive Index | 1.5920-1.5950 | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of naphthalene. This electrophilic aromatic substitution reaction can be carried out using various isopropylating agents and Lewis acid catalysts.

Friedel-Crafts Alkylation with Isopropyl Halides

A prevalent method involves the reaction of naphthalene with an isopropyl halide, such as 2-chloropropane or 2-bromopropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically yields a mixture of this compound (α-isomer) and 2-isopropylnaphthalene (β-isomer). The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent.

Diagram: Synthesis of this compound via Friedel-Crafts Alkylation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene

The following is a representative, non-validated protocol for the laboratory-scale synthesis of isopropylnaphthalene. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.

Materials:

-

Naphthalene

-

2-Bromopropane

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add 2-bromopropane to the stirred suspension.

-

In a separate flask, dissolve naphthalene in anhydrous dichloromethane.

-

Add the naphthalene solution dropwise to the cold reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The isomeric mixture can be separated and purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay between the electron-rich naphthalene ring system and the activating, yet sterically hindering, isopropyl group.

Electrophilic Aromatic Substitution

The naphthalene ring is susceptible to electrophilic attack. The presence of the isopropyl group, an activating group, directs incoming electrophiles primarily to the para position (C4) and to a lesser extent, the ortho positions of the same ring.

-

Nitration: The nitration of a derivative, 1-isopropyl-4,7-dimethylnaphthalene, has been shown to be highly regiospecific, occurring at the C3 position. This suggests that the electronic and steric environment significantly influences the outcome of electrophilic substitution reactions[6].

Oxidation

The isopropyl group can be a site for oxidation. For instance, isopropylnaphthalene can be oxidized to isopropylnaphthalene hydroperoxide in an alkaline solution using air as the oxidant[7].

Spectral Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring and the protons of the isopropyl group (a septet for the methine proton and a doublet for the two methyl groups).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten aromatic carbons and the three carbons of the isopropyl group.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 170. Fragmentation patterns would likely involve the loss of a methyl group (M-15) to form a stable benzylic-type carbocation, and potentially the loss of the entire isopropyl group.

Analytical Methods

The analysis of this compound and its isomers is typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of isopropylnaphthalene isomers. A non-polar capillary column is generally used for separation, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.

Diagram: Analytical Workflow for this compound using GC-MS

Caption: A typical workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with a C18 column can also be employed for the separation of isopropylnaphthalene isomers. A mobile phase consisting of a mixture of acetonitrile and water is commonly used, with UV detection at a wavelength where the naphthalene ring absorbs strongly (e.g., 254 nm)[8].

Applications in Drug Development: A Structural Perspective

A direct and established role for this compound as a key starting material or intermediate in the synthesis of commercial drugs is not well-documented in publicly available literature. However, the naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and biologically active compounds. The principles of its reactivity and the potential for functionalization make its derivatives, including this compound, of interest to drug discovery programs.

The introduction of an isopropyl group onto the naphthalene core can modulate the lipophilicity, metabolic stability, and steric profile of a molecule. These are critical parameters in drug design that influence a compound's pharmacokinetic and pharmacodynamic properties. Therefore, this compound could potentially serve as a versatile building block for the synthesis of novel bioactive molecules. For instance, the synthesis of cytotoxic 3-isopropylnaphthalene-1,2-dione highlights the potential of isopropylnaphthalene derivatives in developing compounds with biological activity[9].

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an aspiration hazard and may be fatal if swallowed and enters airways[10].

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable chemical compound with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like Friedel-Crafts alkylation, and its characterization can be performed using standard spectroscopic and chromatographic techniques. While its direct application in drug development is not currently prominent, the underlying naphthalene scaffold and the modulating effect of the isopropyl group suggest its potential as a building block in the design and synthesis of novel chemical entities for various scientific and industrial applications. As with any chemical, proper safety precautions should be observed during its handling and use.

References

- CP Lab Safety. (n.d.). This compound, 5 grams.

- Wikipedia. (n.d.). 2-Isopropylnaphthalin.

- Ourhriss, N., et al. (2017). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Journal of Materials and Environmental Sciences, 8(4), 1385-1390.

- Li, C., & Li, C. (2014). Synthesis of isopropylnaphthalene hydroperoxide from isopropyl naphthalene in alkaline solution. China Petroleum Processing and Petrochemical Technology, 16(1), 60-65.

- Burmaoglu, S., et al. (2008). A short and efficient synthesis of cytotoxic 3-isopropylnaphthalene-1,2-dione via 3-hydroxy-2-naphthoic acid. ARKIVOC, 2008(xiv), 269-273.

- Honda, T., Kiyozumi, M., & Kojima, S. (1990). Alkylnaphthalene. XI. Pulmonary toxicity of naphthalene, 2-methylnaphthalene, and isopropylnaphthalenes in mice. Chemical & Pharmaceutical Bulletin, 38(11), 3130-3135.

Sources

- 1. rsc.org [rsc.org]

- 2. 1,3-Diisopropylnaphthalene | C16H20 | CID 92672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187443) [np-mrd.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. epa.gov [epa.gov]

- 8. prepchem.com [prepchem.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. chem.ch.huji.ac.il [chem.ch.huji.ac.il]

- 11. Birch reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Isopropylnaphthalene

This guide provides a comprehensive technical overview of 1-isopropylnaphthalene, a significant aromatic hydrocarbon utilized in various scientific and industrial applications. Intended for researchers, chemists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, synthesis protocols, chemical behavior, analytical methodologies, and safety considerations. Our focus is on delivering not just data, but also the underlying scientific principles and practical insights essential for its effective application and handling.

Chemical Identity and Nomenclature

This compound is an alkyl-substituted naphthalene. The positioning of the isopropyl group at the alpha (1) position of the naphthalene ring significantly influences its chemical and physical properties compared to its beta (2-) isomer.

CAS Number: 6158-45-8[1][2][3][4][5]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound, reflecting its structure and historical nomenclature.[1][5][6][7] These include:

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄ | [1][4][8] |

| Molecular Weight | 170.25 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Melting Point | -16 °C | [3][5] |

| Boiling Point | 268 °C | [1][5] |

| Density | 0.99 g/cm³ | [1][5] |

| Refractive Index | 1.5920 - 1.5950 | [5] |

| Purity (typical) | >85.0% (GC) | [3][4] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of naphthalene. This electrophilic aromatic substitution reaction involves the introduction of an isopropyl group onto the naphthalene ring. The choice of alkylating agent and catalyst is critical in directing the regioselectivity of the reaction, as the formation of the 2-isopropylnaphthalene isomer is a common side reaction.

Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst.

Materials:

-

Naphthalene

-

Isopropylating agent (e.g., propylene, 2-chloropropane, or isopropanol)

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst (e.g., amorphous aluminosilicate)[9]

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve naphthalene in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the Lewis acid catalyst in portions while stirring.

-

Add the isopropylating agent dropwise from the dropping funnel. If using propylene gas, it can be bubbled through the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, a mixture of 1- and 2-isopropylnaphthalene, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.[6]

Synthesis Pathway Diagram

Caption: Friedel-Crafts alkylation of naphthalene to produce this compound.

Chemical Reactivity

The naphthalene ring system in this compound is susceptible to electrophilic substitution reactions. The presence of the electron-donating isopropyl group activates the ring, and its position directs incoming electrophiles.

A notable example is the nitration of this compound. Studies have shown that the nitration of substituted naphthalenes can be highly regioselective. For instance, the nitration of 1-isopropyl-4,7-dimethylnaphthalene occurs specifically at the 3-position under mild conditions, demonstrating the directing effects of the alkyl substituents.[10]

Analytical Techniques

The analysis of this compound and its isomers is typically performed using chromatographic techniques, particularly Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9][11] High-Performance Liquid Chromatography (HPLC) can also be employed, especially for the analysis of related amino derivatives.[12]

Experimental Protocol: GC-MS Analysis of Isopropylnaphthalene Isomers

This protocol outlines a general method for the separation and identification of isopropylnaphthalene isomers.

Instrumentation and Materials:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Capillary column suitable for aromatic hydrocarbon separation (e.g., HP-5MS, DB-5)

-

Helium (carrier gas)

-

Sample of isopropylnaphthalene mixture

-

Solvent (e.g., hexane, dichloromethane)

Procedure:

-

Sample Preparation: Dilute the isopropylnaphthalene sample in a suitable solvent to an appropriate concentration (e.g., 100 ppm).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 40-300

-

-

Data Analysis: Identify the peaks corresponding to 1- and 2-isopropylnaphthalene based on their retention times and mass spectra. The mass spectrum of isopropylnaphthalene will show a molecular ion peak at m/z 170 and characteristic fragmentation patterns.

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Applications

This compound primarily serves as a chemical intermediate in the synthesis of other organic compounds.[13] Its derivatives have potential applications in various fields. For example, diisopropylnaphthalenes, which can be synthesized from isopropylnaphthalene, are used in pressure-sensitive and thermosensitive recording materials. The specific isomeric composition of diisopropylnaphthalenes is crucial for their performance, making the regioselective synthesis from this compound an important area of research.[9][11]

Safety and Toxicology

Hazard Identification: this compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[14]

Handling and Storage:

-

Handle in a well-ventilated area.[15]

-

Wear suitable protective equipment, including gloves and safety goggles.[15]

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, refrigerated (0-10°C), and locked-up place.[5]

-

It is considered heat-sensitive.

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[14]

-

In Case of Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Inhaled: Move the victim to fresh air.

Limited specific toxicological data for this compound is publicly available. However, information on related compounds like naphthalene and other alkylnaphthalenes suggests that metabolic activation by cytochrome P-450 enzymes can lead to the formation of reactive intermediates that may cause cellular damage.[13][16]

References

- CP Lab Safety. (n.d.). This compound, 5 grams.

- Journal of Materials and Environmental Sciences. (n.d.). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration.

- Cheméo. (n.d.). Chemical Properties of 1-Isopropenylnaphthalene (CAS 1855-47-6).

- PrepChem.com. (n.d.). Synthesis of isopropylnaphthalene.

- Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-(1-methylethyl)- (CAS 6158-45-8).

- PubChem. (n.d.). Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S-cis)-.

- PubChem. (n.d.). 1-Methyl-7-isopropylnaphthalene.

- PubChem. (n.d.). 3-Ethoxy-1-isopropylnaphthalene.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.

- ResearchGate. (n.d.). The isomer-specific analysis of di-iso-propylnaphthalenes.

- NIST. (n.d.). Naphthalene, 1-(1-methylethyl)-.

- PubMed. (2002). Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bis(isopropyl)naphthalene.

- ResearchGate. (2014). Synthesis of 2-Isopropyl Naphthalene Catalyzed by Et3NHCl-AlCl3 Ionic Liquids.

- PubChem. (n.d.). 2-Isopropylnaphthalene.

- Google Patents. (n.d.). FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid.

- ResearchGate. (n.d.). Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene.

- PubChemLite. (n.d.). This compound (C13H14).

- Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound , >85.0%(GC) , 6158-45-8 - CookeChem [cookechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 6158-45-8 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Naphthalene, 1-(1-methylethyl)- (CAS 6158-45-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. scbt.com [scbt.com]

- 9. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Isopropylnaphthalene | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 6158-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of 1-Isopropylnaphthalene

Introduction

1-Isopropylnaphthalene (C₁₃H₁₄, molar mass: 170.25 g/mol ) is an alkylated naphthalene derivative.[1][2][3] The position of the isopropyl group on the naphthalene ring system significantly influences its chemical and physical properties, making unambiguous structural confirmation through spectroscopic methods paramount. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Analysis of the Mass Spectrum of this compound

The mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The key features of the spectrum are summarized in Table 1.

Table 1: Key Mass Spectrometry Data for this compound

| Feature | m/z | Interpretation |

| Molecular Ion (M⁺) | 170 | Corresponds to the molecular weight of this compound (C₁₃H₁₄). |

| Base Peak | 155 | Represents the most abundant fragment ion, [M-15]⁺, resulting from the loss of a methyl group (•CH₃). |

| Major Fragment | 128 | Corresponds to the naphthalene cation, resulting from the loss of the entire isopropyl group. |

The fragmentation pattern is consistent with the structure of an alkyl-substituted aromatic compound. The initial ionization event forms the molecular ion at m/z 170. The most favorable fragmentation pathway involves the cleavage of a C-C bond to lose a methyl radical, forming a stable secondary benzylic carbocation at m/z 155. This fragment is the base peak, indicating its high stability.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Use a gas chromatograph-mass spectrometer (GC-MS) system.

-

Set the GC inlet temperature to 250°C and the transfer line to 280°C.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Set the oven temperature program to start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

-

Mass Spectrometer Parameters (EI):

-

Set the ion source temperature to 230°C.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

-

Diagram: Mass Spectrometry Fragmentation of this compound

Caption: Fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Due to the unavailability of a public domain experimental ¹H NMR spectrum for this compound, we will predict its spectrum based on established principles and comparison with its isomer, 2-isopropylnaphthalene. The key difference lies in the substitution pattern on the naphthalene ring, which will affect the chemical shifts and coupling patterns of the aromatic protons.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH(CH₃)₂ | 3.5 - 3.8 | septet | ~7.0 |

| CH(CH₃)₂ | ~1.4 | doublet | ~7.0 |

| Aromatic H | 7.3 - 8.2 | multiplet | - |

Interpretation:

-

Isopropyl Group: The methine proton of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will appear as a doublet, coupling with the single methine proton.

-

Aromatic Protons: The seven aromatic protons will resonate in the downfield region. The proton peri to the isopropyl group (at C8) is expected to be the most deshielded due to steric compression and will likely appear at the lowest field. The remaining aromatic protons will exhibit complex splitting patterns due to mutual coupling.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum is predicted based on the structure and comparison with related compounds.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (ipso to isopropyl) | 145 - 148 |

| Other Quaternary C | 130 - 135 |

| Aromatic CH | 122 - 129 |

| CH(CH₃)₂ | 33 - 36 |

| CH(CH₃)₂ | 23 - 25 |

Interpretation:

-

Isopropyl Group: The methine carbon will appear around 33-36 ppm, and the two equivalent methyl carbons will resonate at a higher field, around 23-25 ppm.

-

Aromatic Carbons: The ten aromatic carbons will appear in the range of 122-148 ppm. The ipso-carbon (the carbon atom of the naphthalene ring attached to the isopropyl group) will be significantly downfield.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe for the sample.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-160 ppm.

-

Use a sufficient number of scans for adequate signal, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra to TMS at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of the IR Spectrum

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch (isopropyl) | Strong |

| ~1600, ~1500 | Aromatic C=C stretch | Medium |

| ~1465, ~1385 | C-H bend (isopropyl) | Medium |

| 800-700 | Aromatic C-H out-of-plane bend | Strong |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹).

-

C=C Stretching: Aromatic C=C stretching bands will appear in the 1600-1500 cm⁻¹ region.

-

C-H Bending: The C-H bending vibrations of the isopropyl group will be visible around 1465 cm⁻¹ and 1385 cm⁻¹. The out-of-plane bending of the aromatic C-H bonds will give rise to strong absorptions in the fingerprint region (800-700 cm⁻¹), which can be diagnostic of the substitution pattern.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining the available experimental mass spectrum with a detailed, comparative analysis for NMR and IR spectra, a clear and scientifically grounded picture of the compound's spectroscopic characteristics has been presented. The inclusion of detailed experimental protocols further enhances the practical utility of this guide for researchers in the field. This integrated approach ensures scientific integrity while providing a valuable resource for the structural elucidation of this compound and related compounds.

References

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16238, 2-Isopropylnaphthalene. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- NIST (2021). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- PubChem. 1,3-Diisopropylnaphthalene. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

- Smith, B. C. (1999).

- NIST. Naphthalene, 1-(1-methylethyl)-. In NIST Chemistry WebBook. [Link]

- NIST. Naphthalene, 1-(1-methylethyl)-. In NIST Chemistry WebBook. [Link]

- PubChemLite. This compound (C13H14). [Link]

- NIST. Naphthalene, 2-(1-methylethyl)-. In NIST Chemistry WebBook. [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 1-Isopropylnaphthalene via Friedel-Crafts Alkylation

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 1-isopropylnaphthalene through the Friedel-Crafts alkylation of naphthalene. Tailored for researchers and professionals in chemical synthesis and drug development, this document elucidates the core principles of the reaction, focusing on the critical factors that govern regioselectivity. We present a detailed, field-proven experimental protocol, analyze the reaction mechanism through the lens of kinetic versus thermodynamic control, and discuss the influence of various parameters on product yield and purity. The guide emphasizes the causality behind experimental choices, offering a robust framework for achieving high selectivity for the desired α-substituted isomer, a crucial precursor in various industrial applications.

Introduction: The Significance of Alkylnaphthalenes

Naphthalene, the simplest polycyclic aromatic hydrocarbon, serves as a foundational building block for a vast array of chemical products, including dyes, polymers, and pharmaceuticals. The functionalization of the naphthalene ring system via electrophilic aromatic substitution (EAS) is a cornerstone of its synthetic utility.[1] Among these transformations, Friedel-Crafts alkylation provides a direct pathway to introduce alkyl groups, thereby modifying the molecule's steric and electronic properties.[2][3]

This compound, in particular, is a valuable intermediate. Its derivatives are integral to the synthesis of specialized polymers and have been explored in the development of pharmacologically active compounds.[4][5] The primary challenge in its synthesis lies in controlling the position of alkylation on the naphthalene ring, which has two distinct reactive sites: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).[1] This guide focuses on the strategic synthesis of the 1-isomer (α-isopropylnaphthalene) by leveraging a deep understanding of reaction kinetics.

Reaction Mechanism and the Principle of Regioselectivity

The Friedel-Crafts alkylation of naphthalene is a classic electrophilic aromatic substitution.[1][6] The reaction is initiated by the formation of an electrophile, typically an isopropyl carbocation, from an alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][6]

The regiochemical outcome of the reaction is a textbook example of kinetic versus thermodynamic control .[7][8][9]

-

Kinetic Control: At lower temperatures, the reaction is irreversible, and the product distribution is determined by the relative rates of formation of the intermediates.[9][10] Attack at the α-position (C-1) proceeds through a more stable carbocation intermediate (an arenium ion) because the positive charge can be delocalized over both aromatic rings without disrupting the benzenoid character of the second ring.[1] This lower activation energy pathway leads to the rapid formation of This compound , the kinetic product.[11]

-

Thermodynamic Control: At higher temperatures, the alkylation becomes reversible. While the α-isomer forms faster, the β-isomer (2-isopropylnaphthalene) is sterically less hindered and thus more stable.[11][12] The hydrogen at the C-8 position creates a significant steric clash with the bulky isopropyl group at the C-1 position.[12] Given sufficient thermal energy, the kinetically favored 1-isomer can revert to the carbocation intermediate and subsequently rearrange to the more stable 2-isomer, the thermodynamic product.[9][10]

Therefore, to selectively synthesize this compound, the reaction must be conducted under conditions that favor kinetic control.

Sources

- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Isopropylation of Naphthalene: A Technical Guide to Regioselectivity

Abstract

The isopropylation of naphthalene, a cornerstone of Friedel-Crafts alkylation, presents a compelling case study in regioselectivity, governed by a delicate interplay of kinetic and thermodynamic factors. This technical guide provides an in-depth exploration of the mechanistic principles and experimental parameters that dictate the preferential formation of α-(1-isopropylnaphthalene) and β-(2-isopropylnaphthalene) isomers. By dissecting the underlying science, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to control and optimize this critical transformation for the synthesis of advanced intermediates and active pharmaceutical ingredients.

Introduction: The Significance of Naphthalene Isopropylation

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile platform for the synthesis of a wide array of functionalized molecules. Its reactivity towards electrophilic aromatic substitution is higher than that of benzene, making it a valuable starting material in organic synthesis.[1][2] The introduction of an isopropyl group onto the naphthalene scaffold, a reaction known as isopropylation, is of particular industrial and academic interest. Isopropylnaphthalenes are key precursors for the production of 2,6-diisopropylnaphthalene (2,6-DIPN), which is a valuable monomer for high-performance polyester fibers, plastics, and liquid crystal polymers.[3][4]

The core challenge in naphthalene isopropylation lies in controlling the position of substitution. The naphthalene ring offers two distinct positions for monosubstitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7).[1] The distribution of the resulting α- and β-isopropylnaphthalene isomers is highly sensitive to reaction conditions, a phenomenon that underscores the importance of understanding the principles of regioselectivity.

Mechanistic Underpinnings: A Tale of Two Pathways

The isopropylation of naphthalene proceeds via a classic Friedel-Crafts alkylation mechanism, which involves the generation of an electrophile that subsequently attacks the electron-rich naphthalene ring.[5][6] The regiochemical outcome of this reaction is primarily dictated by the stability of the carbocation intermediate, also known as the arenium ion or σ-complex.[1]

The Kinetically Favored α-Substitution

Attack at the α-position (C1) is generally favored under kinetic control, meaning it is the faster-forming product at lower temperatures.[1][7] This preference is attributed to the greater resonance stabilization of the corresponding arenium ion intermediate. The positive charge in the α-arenium ion can be delocalized over two aromatic rings without disrupting the benzenoid character of the second ring, resulting in more stable resonance structures.[1]

Figure 2: A generalized workflow for the isopropylation of naphthalene.

Detailed Procedure

-

Catalyst Activation: The zeolite catalyst is activated by calcination at high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water.

-

Reaction Setup: In a suitable reactor, charge naphthalene, the activated zeolite catalyst, and the solvent.

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 250°C) under an inert atmosphere. [8]Introduce the alkylating agent (isopropanol or propylene) to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the conversion of naphthalene and the product distribution.

-

Workup: After the desired reaction time, cool the mixture to room temperature and filter to remove the catalyst.

-

Purification: The filtrate is then subjected to a standard workup procedure, which may include washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure.

-

Analysis: The crude product is analyzed by GC-MS and NMR to confirm the identity and determine the isomeric ratio of the isopropylnaphthalenes. Further purification by distillation or chromatography may be necessary to isolate the desired isomer.

Conclusion: A Versatile Tool for Synthetic Chemistry

The regioselective isopropylation of naphthalene is a powerful transformation that provides access to valuable chemical intermediates. By understanding the fundamental principles of kinetic and thermodynamic control, and by carefully selecting reaction conditions, chemists can steer the reaction towards the desired α- or β-isomer. The use of shape-selective catalysts, such as zeolites, has further enhanced the ability to produce the thermodynamically favored 2-isopropylnaphthalene with high selectivity. This in-depth understanding and control over regioselectivity are paramount for the efficient and targeted synthesis of complex molecules in both academic and industrial settings.

References

- Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene.

- Synthesis of 2-Isopropyl Naphthalene Catalyzed by Et3NHCl-AlCl3 Ionic Liquids. (2025, August 6). ResearchGate.

- Benchchem. (n.d.). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.

- Sathee NEET. (n.d.). Friedel Crafts Reaction.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Google Patents. (n.d.). Method of preparing 2,6-diisopropylnaphthalene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Friedel-Crafts Alkylation Mechanism with 1-Naphthalenemethylamine.

- Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta. (n.d.). Royal Society of Chemistry.

- Google Patents. (n.d.). 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid.

- Field, L. D., Sternhell, S., & Wilton, H. V. (n.d.). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education.

- PubChem. (n.d.). 2-Isopropylnaphthalene.

- Google Patents. (n.d.). Method for preparing high purity 2, 6-diisopropyl naphthalene.

- National Institutes of Health. (2022, June 29). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects.

- AIP Publishing. (n.d.). Steric hindrance in the gas phase singlet electronic energy transfer: From naphthalene to the trans-azobutane isomers.

- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.

- MSU chemistry. (n.d.). Aromatic Reactivity.

- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.

- Scribd. (n.d.). Thermodynamic and Kinetic Control of Reactions.

- Sugi, Y., et al. (n.d.). The Isopropylation of Naphthalene over H-MCM22 (MWW): The Formation of Triisopropylnaphthalenes. Bulletin of the Chemical Society of Japan.

- PubMed. (2002, November 1). Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study.

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

- Leone Family Department of Energy and Mineral Engineering (EME). (n.d.). Shape-selective alkylation of naphthalene with isopropanol over mordenite catalysts.

- ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization.

- Catalysis Science & Technology (RSC Publishing). (n.d.). Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites.

- Google Patents. (n.d.). Naphthalene alkylation process.

- Benchchem. (n.d.). Regioselective Nitration of Substituted Naphthalenes.

- Northwestern Scholars. (n.d.). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes.

Sources

- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 4. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]

- 5. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 6. byjus.com [byjus.com]

- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 8. pure.psu.edu [pure.psu.edu]

An In-depth Technical Guide to Thermodynamic vs. Kinetic Control in the Synthesis of 1-Isopropylnaphthalene

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The regioselectivity of electrophilic aromatic substitution on naphthalene is a foundational concept in organic synthesis, offering a powerful illustration of the principles of kinetic versus thermodynamic control. The Friedel-Crafts isopropylation of naphthalene to yield isopropylnaphthalene isomers serves as a compelling case study. The ability to selectively favor the formation of either 1-isopropylnaphthalene (the kinetic product) or 2-isopropylnaphthalene (the thermodynamic product) is crucial for synthetic chemists aiming to create specific molecular architectures for pharmaceutical and materials science applications.

This guide provides an in-depth analysis of the mechanistic underpinnings and practical experimental considerations for selectively synthesizing this compound through an understanding and application of kinetic and thermodynamic principles.

The Dichotomy of Reaction Control: Kinetic vs. Thermodynamic Pathways

In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products is often dictated by the reaction conditions, which can favor one of two distinct regimes: kinetic control or thermodynamic control.[1][2]

-

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is the one reached via the transition state with the lowest activation energy (Ea). The reaction is effectively irreversible under these conditions.[2][3]

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the system has enough energy to overcome the activation barriers of all possible pathways, including the reverse reactions. This allows an equilibrium to be established. The final product mixture will reflect the relative thermodynamic stabilities of the products, with the most stable "thermodynamic product" being the major component.[1][3][4]

The isopropylation of naphthalene is a classic example where these principles can be expertly manipulated to achieve desired isomeric purity.

Mechanistic Insight: Why Two Isomers?

The isopropylation of naphthalene is an electrophilic aromatic substitution (EAS) reaction, typically employing an isopropylating agent (like isopropyl alcohol or 2-chloropropane) and an acid catalyst (such as AlCl₃ or H₂SO₄).[5][6] The electrophile is the isopropyl carbocation, (CH₃)₂CH⁺, which then attacks the electron-rich naphthalene ring.

The preference for substitution at the C-1 (alpha) versus the C-2 (beta) position is determined by the stability of the intermediate carbocation, known as the arenium ion or sigma complex.

The Kinetic Pathway: Favoring this compound

Attack at the C-1 position is kinetically favored because the resulting arenium ion is more stable. This increased stability arises from more extensive resonance delocalization. Specifically, the intermediate for alpha-substitution has more resonance structures that preserve the aromaticity of the adjacent, unattacked benzene ring.[3][7][8] A more stable intermediate implies a lower energy transition state leading to its formation, resulting in a faster reaction rate.

The Thermodynamic Pathway: Favoring 2-Isopropylnaphthalene

While formed more slowly, 2-isopropylnaphthalene is the more thermodynamically stable isomer. The reason for this lies in steric hindrance.[8] When the bulky isopropyl group is at the C-1 position, it experiences a repulsive steric interaction with the hydrogen atom at the C-8 position. This is known as a "peri-interaction."[3][7] This interaction raises the ground state energy of the 1-isomer, making it less stable than the 2-isomer, where the isopropyl group is further away from other ring positions and experiences significantly less steric strain.[9]

For the thermodynamic product to be formed, the reaction must be reversible. Under conditions of high temperature and prolonged reaction time, this compound can undergo a reverse alkylation (de-isopropylation) or isomerization, allowing the system to eventually settle into the lowest energy state, which favors the 2-isomer.[10][11][12]

Experimental Design for Selective Synthesis

Achieving high selectivity for this compound requires careful control of reaction parameters to ensure the process remains firmly under kinetic control.

Summary of Conditions for Kinetic vs. Thermodynamic Control

| Parameter | Kinetic Control (Favors 1-isomer) | Thermodynamic Control (Favors 2-isomer) | Rationale |

| Temperature | Low (e.g., < 0 °C to room temp.) | High (e.g., > 80 °C up to 400 °C) | Low temp prevents reversal/isomerization; high temp provides energy to overcome higher Ea and establish equilibrium.[3][11] |

| Reaction Time | Short | Long | Short time favors the faster-forming product; long time allows for equilibration to the more stable product.[7] |

| Catalyst | Strong Lewis acids (e.g., AlCl₃) | Lewis acids, solid acids (zeolites, phosphoric acid) | A strong catalyst is needed for the initial alkylation. Under high temp, the catalyst also facilitates isomerization.[10][11] |

| Reversibility | Minimized | Essential | The key difference: thermodynamic control relies on the reversibility of the alkylation/isomerization process.[7] |

Protocol: Synthesis of this compound (Kinetic Control)

This protocol is designed to maximize the formation of the kinetic product by using a low temperature and a short reaction time to prevent isomerization to the more stable 2-isomer.

Materials:

-

Naphthalene

-

2-Chloropropane (Isopropyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Ice-water bath

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve naphthalene in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Catalyst Addition: While stirring under a nitrogen atmosphere, slowly and carefully add anhydrous aluminum chloride in portions. The reaction is exothermic.

-

Alkylating Agent Addition: Add 2-chloropropane dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at or below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC if possible. Do not allow the reaction to warm to room temperature for extended periods.

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice and dilute HCl. This will hydrolyze the aluminum chloride and quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification & Analysis: The crude product will be a mixture of isomers, but should be highly enriched in this compound. Further purification can be achieved by vacuum distillation or column chromatography. Analyze the product ratio using GC-MS or NMR spectroscopy.

Protocol: Isomerization to 2-Isopropylnaphthalene (Thermodynamic Control)

To obtain the thermodynamic product, one can either run the initial alkylation at a high temperature or, more cleanly, take a mixture enriched in the 1-isomer and isomerize it.

Materials:

-

Isopropylnaphthalene mixture (enriched in 1-isomer)

-

Solid Phosphoric Acid Catalyst or Aluminum Chloride

-

High-temperature reaction vessel (e.g., sealed tube or autoclave for higher temperatures)

-

Inert solvent (optional, e.g., heptane)

Procedure:

-

Setup: Charge a suitable high-temperature reactor with the isopropylnaphthalene mixture and the catalyst (e.g., 5-20% by weight of solid phosphoric acid).[11]

-

Reaction: Heat the mixture to a high temperature (e.g., 300-400 °C for solid phosphoric acid, or lower temperatures for AlCl₃) and maintain for several hours.[11] The exact conditions will depend on the chosen catalyst.

-

Monitoring: Periodically take aliquots (if possible) to monitor the isomeric ratio by GC. The goal is to reach an equilibrium where the 2-isomer concentration is maximized.

-

Workup: After cooling, if a solid catalyst was used, it can be removed by filtration.[11] If a Lewis acid like AlCl₃ was used, a similar aqueous workup to the kinetic protocol is required.

-

Purification: The resulting mixture, now enriched in 2-isopropylnaphthalene, can be purified by distillation or crystallization.[12]

Conclusion

The selective synthesis of this compound is a direct application of the principles of kinetic reaction control. By maintaining low temperatures and short reaction times, the faster-forming, but less stable, C-1 substituted product can be isolated as the major component. Conversely, forcing the reaction into a state of equilibrium through higher temperatures allows for the formation of the more stable 2-isopropylnaphthalene. For the drug development professional and the research scientist, a firm grasp of these principles is not merely academic; it is a practical tool that enables the rational design of synthetic routes to access specific isomers, which may have vastly different biological activities or material properties.

References

- The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.

- Quora. Why does the sulphonation of naphthalene yield different products at low and high temperatures? (2021).

- Filo. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely...

- Chemistry Steps. Friedel-Crafts Alkylation.

- Google Patents. US3845149A - Isomerization of isopropyl naphthalene.

- Moreau, P., et al. Dialkylation of naphthalene with isopropanol over acidic zeolites Influence of pore structure on selectivity.

- El Idrissi, M., et al. Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Journal of Materials and Environmental Sciences, 2019.

- Google Patents. US3504045A - Isomerization of alpha isopropyl naphthalene to beta isopropyl naphthalene.

- PrepChem.com. Synthesis of isopropylnaphthalene.

- Chemistry Stack Exchange. Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015).

- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018).

- Chemistry Stack Exchange. Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021).

- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024).

- Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.

- Moreau, P., et al. Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta.

- Field, L. D., et al. Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control.

- Li, C., et al. Synthesis of 2-Isopropyl Naphthalene Catalyzed by Et3NHCl-AlCl3 Ionic Liquids. China Petroleum Processing and Petrochemical Technology, 2014.

- Zhang, Y., et al. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Processes, 2022.

- Wikipedia. Naphthalene.

- Khan Academy. Friedel-Crafts alkylation.

- Brzozowski, R. Isomerization of diisopropylnaphthalenes on wide-pore zeolites.

- Agranat, I., et al. Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements.

- Quora. Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position? (2024).

- Wang, J., et al. Enhancement of catalyst activity in isopropylation of naphthalene in hydrogen atmosphere.

- Yoshida, K., et al. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 2023.

- Wikipedia. Thermodynamic and kinetic reaction control.

- Taylor & Francis. Steric hindrance – Knowledge and References.

- Master Organic Chemistry. Steric Hindrance (Is Like A Fat Goalie). (2011).

- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.

- Google Patents. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid.

- Shi, G., et al. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene. RSC Advances, 2019.

- Shevchenko, I., et al. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 2022.

Sources

- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 2. jackwestin.com [jackwestin.com]

- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 4. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. US3845149A - Isomerization of isopropyl naphthalene - Google Patents [patents.google.com]

- 11. US3504045A - Isomerization of alpha isopropyl naphthalene to beta isopropyl naphthalene - Google Patents [patents.google.com]

- 12. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Odyssey of Isopropylnaphthalenes: A Technical Guide to Fate and Toxicity

This guide provides a comprehensive technical overview of the environmental fate and toxicological profiles of isopropylnaphthalenes (IPNs), a class of alkylated polycyclic aromatic hydrocarbons (PAHs). With their historical use as substitutes for polychlorinated biphenyls (PCBs) and continued presence in various industrial applications, a thorough understanding of their environmental behavior and potential risks is paramount for researchers, environmental scientists, and professionals in drug development who may encounter these compounds. This document moves beyond a simple recitation of facts to offer a synthesized narrative grounded in scientific principles and field-proven methodologies.

Introduction to Isopropylnaphthalenes: Structure, Sources, and Significance

Isopropylnaphthalenes are a group of organic compounds characterized by a naphthalene core substituted with one or more isopropyl groups. The most common congeners are mono-isopropylnaphthalenes (MIPNs), di-isopropylnaphthalenes (DIPNs), and tri-isopropylnaphthalenes (TIPNs). Their utility stems from their thermal stability and dielectric properties, leading to their use in carbonless copy paper, as solvents, and in various industrial preparations[1][2]. The environmental presence of these compounds is largely attributed to industrial effluents, particularly from paper recycling plants, and their use as PCB substitutes[1][3]. Due to their hydrophobic nature and structural similarity to PAHs, IPNs have the potential for persistence, bioaccumulation, and toxicity in the environment[1].

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and partitioning of IPNs are governed by their physicochemical properties. As with other hydrophobic organic compounds, their low water solubility and high octanol-water partition coefficients (Kow) dictate their tendency to associate with organic matter in soil and sediment.

| Property | 2-Isopropylnaphthalene | Di-isopropylnaphthalene (mixture) |

| Molecular Formula | C₁₃H₁₄ | C₁₆H₂₀ |

| Molecular Weight | 170.25 g/mol | 212.33 g/mol [2] |

| Physical State | Colorless to yellowish-brown liquid | Liquid |

| Boiling Point | 268.2 °C | - |

| Melting Point | 14.5 °C | - |

| Water Solubility | Insoluble | - |

| Vapor Pressure | 0.00518 mmHg | - |

| Log Kow | ~4.6 | - |

Environmental Fate: Persistence, Transport, and Transformation

The environmental journey of IPNs is a complex interplay of physical distribution and biological or chemical degradation. Their persistence and potential for long-range transport are of significant environmental concern.

Environmental Distribution

Studies have detected MIPNs, DIPNs, and TIPNs in various environmental compartments, including air, water, sediment, and biota[1]. For instance, a study in Hyogo, Japan, found DIPN in the air at 1.1 ± 0.38 ng/m³ and in river water at concentrations ranging from <1.9 to 9.8 ng/L[1]. Sediments, being a primary sink for hydrophobic compounds, can exhibit significantly higher concentrations, with DIPN levels reaching up to 4400 ng/g-dry weight[1]. The presence of TIPNs has also been confirmed in sediments and certain biological samples, such as the Japanese sea perch[1].

Biodegradation: The Primary Path to Attenuation

Microbial degradation is the principal mechanism for the breakdown of IPNs in the environment. While the specific pathways for all IPN congeners are not fully elucidated, inferences can be drawn from studies on naphthalene and the metabolism of DIPNs in higher organisms. The general principle involves the enzymatic oxidation of the aromatic ring or the alkyl side chains.

The metabolic pathway for 2,6-DIPN in rats has been shown to proceed almost exclusively through the oxidation of the isopropyl side-chain, which is a key factor in its lower toxicity compared to naphthalene[5][6]. This side-chain oxidation pathway likely involves hydroxylation to form alcohol intermediates, which are then further oxidized to carboxylic acids.

In contrast, the well-studied bacterial degradation of naphthalene typically begins with the action of a naphthalene dioxygenase, which introduces hydroxyl groups onto the aromatic ring, leading to the formation of catechol, which is then subject to ring cleavage[7][8][9]. It is plausible that both ring-hydroxylating and side-chain-oxidizing pathways contribute to the environmental biodegradation of IPNs, with the dominant pathway depending on the specific microbial communities and environmental conditions.

Sources

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. ee-net.ne.jp [ee-net.ne.jp]

- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 6. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Characteristics and pathway of naphthalene degradation by Pseudomonas sp. N7] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkylation of Naphthalene: A Technical Guide to Its Discovery, History, and Synthetic Evolution

This guide provides an in-depth exploration of the discovery and history of naphthalene alkylation, a cornerstone of aromatic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document navigates the seminal discoveries, mechanistic intricacies, and the evolution of synthetic methodologies, from classical approaches to modern catalytic systems. We will delve into the causality behind experimental choices, offering field-proven insights to bridge theoretical knowledge with practical application.

The Dawn of Aromatic Functionalization: The Friedel-Crafts Era

The journey into naphthalene alkylation begins with the broader discovery of a reaction that would forever change the landscape of organic synthesis. In 1877, French chemist Charles Friedel and his American collaborator, James Crafts, stumbled upon a powerful method to attach substituents to an aromatic ring.[1] Their work, initially focused on the reaction of amyl chloride with aluminum, led to the unexpected evolution of hydrochloric acid and the formation of new hydrocarbons. This serendipitous discovery gave birth to the Friedel-Crafts reaction , a versatile tool for both alkylation and acylation of aromatic compounds via electrophilic aromatic substitution.[1][2]

The classical Friedel-Crafts alkylation of naphthalene employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a carbocation from an alkyl halide. This electrophile is then attacked by the electron-rich naphthalene ring.

Experimental Protocol: Classical Friedel-Crafts Alkylation of Naphthalene with an Alkyl Halide

Objective: To synthesize a mono-alkylated naphthalene using traditional Friedel-Crafts conditions.

Materials:

-

Naphthalene

-

Alkyl halide (e.g., 2-chloropropane)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-